molecular formula C10H15NO B097939 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline CAS No. 19500-64-2

7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline

Cat. No.: B097939
CAS No.: 19500-64-2
M. Wt: 165.23 g/mol
InChI Key: HGHRDNNQNNSXBR-UHFFFAOYSA-N
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Description

Osteo D, also known as Cholecalciferol, is a form of Vitamin D3. It is essential for normal bone growth and development, and it helps maintain bone density. Vitamin D3 is necessary for the utilization of both calcium and phosphorus in the body. It acts as a hormone and increases the reabsorption of calcium and phosphorus by the kidneys, which in turn increases bone turnover .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholecalciferol is synthesized from 7-dehydrocholesterol, which is found in the skin. When the skin is exposed to ultraviolet B (UVB) radiation from sunlight, 7-dehydrocholesterol is converted to pre-vitamin D3, which is then converted to Cholecalciferol through a heat-induced isomerization process .

Industrial Production Methods: Industrially, Cholecalciferol is produced by irradiating 7-dehydrocholesterol with UVB light. This process is followed by purification steps to isolate Cholecalciferol. The compound is then formulated into various dosage forms such as capsules, tablets, and injectable solutions .

Chemical Reactions Analysis

Types of Reactions: Cholecalciferol undergoes several types of chemical reactions, including hydroxylation and isomerization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cholecalciferol has a wide range of scientific research applications:

Mechanism of Action

Cholecalciferol exerts its effects by binding to the Vitamin D receptor (VDR), which is widely distributed in many body tissues. The VDR, once activated by Cholecalciferol, regulates the transcription of target genes involved in calcium and phosphate metabolism, bone mineralization, and bone remodeling. This regulation is crucial for maintaining bone homeostasis and overall skeletal health .

Comparison with Similar Compounds

Uniqueness of Cholecalciferol: Cholecalciferol is unique in its high efficacy in raising and maintaining serum 25-hydroxyvitamin D levels compared to Ergocalciferol. It is also more effective in maintaining bone health and preventing fractures .

Properties

CAS No.

19500-64-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

7-methoxy-2,3,4,4a,5,6-hexahydroquinoline

InChI

InChI=1S/C10H15NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h7-8H,2-6H2,1H3

InChI Key

HGHRDNNQNNSXBR-UHFFFAOYSA-N

SMILES

COC1=CC2=NCCCC2CC1

Canonical SMILES

COC1=CC2=NCCCC2CC1

Synonyms

2,3,4,4a,5,6-Hexahydro-7-methoxyquinoline

Origin of Product

United States

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